molecular formula C14H21BrO B13473180 1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene

1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene

Cat. No.: B13473180
M. Wt: 285.22 g/mol
InChI Key: YBMRUVXBXFXRHQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene is an organic compound characterized by the presence of a bromine atom, a pentyloxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene typically involves the bromination of 1-(pentyloxy)ethyl-3-methylbenzene. This can be achieved through the reaction of 1-(pentyloxy)ethyl-3-methylbenzene with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(2-hydroxy-1-(pentyloxy)ethyl)-3-methylbenzene.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed:

    Substitution: 1-(2-hydroxy-1-(pentyloxy)ethyl)-3-methylbenzene.

    Elimination: Alkenes such as 1-(pentyloxy)ethyl-3-methylbenzene.

    Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the pentyloxy group.

Scientific Research Applications

1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The bromine atom and pentyloxy group play crucial roles in determining the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • 1-(2-Bromo-1-(pentyloxy)ethyl)-4-methylbenzene
  • 1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene
  • 1-(2-Bromo-1-(pentyloxy)ethyl)-4-cyclohexylbenzene

Comparison: 1-(2-Bromo-1-(pentyloxy)ethyl)-3-methylbenzene is unique due to the presence of the methyl group at the 3-position of the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as boiling point and solubility, as well as distinct reactivity patterns in chemical reactions.

Properties

Molecular Formula

C14H21BrO

Molecular Weight

285.22 g/mol

IUPAC Name

1-(2-bromo-1-pentoxyethyl)-3-methylbenzene

InChI

InChI=1S/C14H21BrO/c1-3-4-5-9-16-14(11-15)13-8-6-7-12(2)10-13/h6-8,10,14H,3-5,9,11H2,1-2H3

InChI Key

YBMRUVXBXFXRHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(CBr)C1=CC=CC(=C1)C

Origin of Product

United States

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